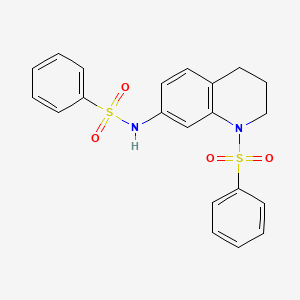
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms. They are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles in reactions with electrophiles . The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s structure and functional groups, but accurate determination usually requires experimental data .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclocondensation Reactions : This compound has been involved in studies exploring cyclocondensation reactions, where it reacts with enolates of 1,3-dicarbonyl compounds to yield derivatives whose structures are assigned based on analytical and spectroscopic data. This research is important for understanding the synthesis pathways and the stereochemistry of these compounds (Croce et al., 2006).
Complexation with Metals : Studies have also been conducted on the complexation of this compound with metals. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides with this compound have been synthesized and evaluated as catalysts for transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
Biological Activities
Anticancer Properties : Research has indicated that derivatives of this compound show promise in anticancer applications. For example, studies have found that these derivatives can activate pro-apoptotic genes and may have effects on cell proliferation in cancer cell lines, suggesting potential for development as cancer treatments (Cumaoğlu et al., 2015).
Antimicrobial and Antileishmanial Activity : Some derivatives of this compound have shown antimicrobial and antileishmanial activities. These findings are crucial in the development of new therapeutic agents for infectious diseases (Borges et al., 2014).
Inhibitory Activity on Enzymes : This compound has been a part of studies that investigate its inhibitory effects on various enzymes, which is significant for the development of enzyme inhibitors for therapeutic purposes (Alqasoumi et al., 2010).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Sulfonamides, for example, can cause allergic reactions in some individuals . Without specific data, it’s not possible to provide a detailed safety profile for this compound.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that benzenesulfonamide derivatives can interact with various biological targets, including carbonic anhydrases .
Mode of Action
The compound acts as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . It facilitates the solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles .
Biochemical Pathways
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix, which plays a role in tumor hypoxia and cell proliferation .
Result of Action
The compound’s action results in the high-yielding synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been used as a catalyst in solvent-free conditions, indicating its stability and efficacy in such environments .
Biochemische Analyse
Biochemical Properties
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many solid tumors . The compound’s inhibitory effect on CA IX has been studied, revealing its potential as an antiproliferative agent .
Cellular Effects
The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with CA IX. It shows excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM . This reveals its remarkable selectivity for CA IX over CA II, suggesting a specific binding interaction with this enzyme .
Metabolic Pathways
Its interaction with CA IX suggests it may play a role in pathways involving this enzyme .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-28(25,19-9-3-1-4-10-19)22-18-14-13-17-8-7-15-23(21(17)16-18)29(26,27)20-11-5-2-6-12-20/h1-6,9-14,16,22H,7-8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXXREGASDINOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2799595.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2799598.png)
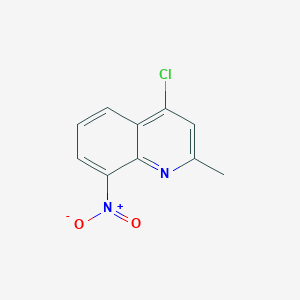
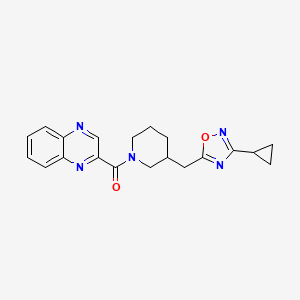
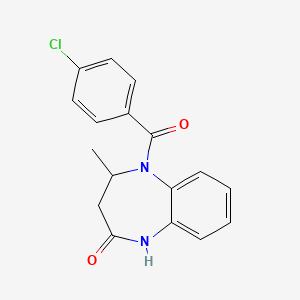
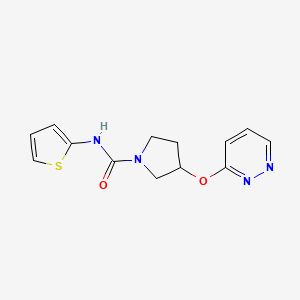

![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)

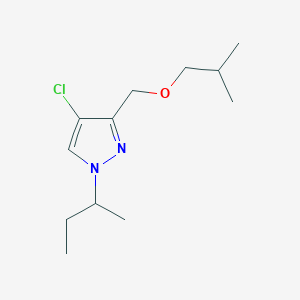
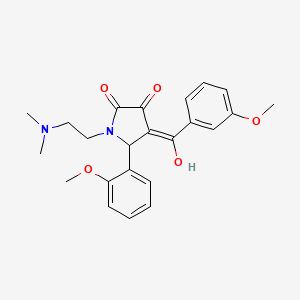
![7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2799610.png)
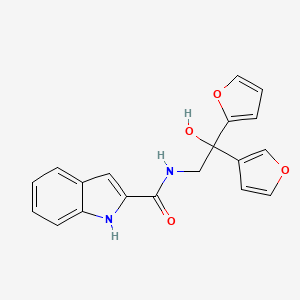
![Ethyl 3-[({3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate](/img/structure/B2799618.png)
